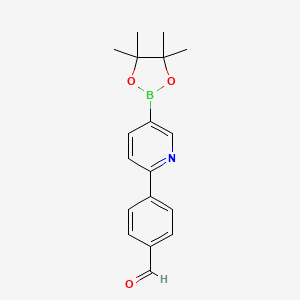

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is an organoboron compound with the molecular formula C18H20BNO3 and a molecular weight of 309.17 g/mol . This compound is characterized by the presence of a boronic acid ester group, a pyridine ring, and a formyl-substituted phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid ester group.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to direct the borylation to the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Chemical Reactions Analysis

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid ester and an aryl or vinyl halide in the presence of a palladium catalyst. Common reagents include palladium acetate, triphenylphosphine, and a base such as potassium carbonate. The major product is a biaryl or styrene derivative.

Protodeboronation: This reaction involves the removal of the boronic acid ester group, typically using a radical approach. The major product is the corresponding hydrocarbon.

Scientific Research Applications

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research:

Medicinal Chemistry: Boronic acid esters are explored as potential drug candidates and drug delivery agents due to their ability to form reversible covalent bonds with biological targets.

Material Science: This compound is used in the development of advanced materials, including polymers and electronic materials.

Biological Research: It is employed in the study of enzyme inhibitors and as a tool for probing biological pathways.

Mechanism of Action

The primary mechanism of action of 2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester involves its participation in Suzuki-Miyaura cross-coupling reactions. The reaction proceeds through the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester can be compared with other boronic acid esters, such as:

2-Fluoropyridine-5-boronic acid pinacol ester: This compound has a similar structure but contains a fluorine atom instead of a formyl group.

Pyridine-4-boronic acid pinacol ester: This compound lacks the formyl-substituted phenyl ring and has different reactivity and applications.

Phenylboronic acid pinacol ester: This simpler boronic acid ester is commonly used in organic synthesis and has different physical and chemical properties.

Biological Activity

2-(4-Formylphenyl)pyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a formylphenyl group with a pyridine and boronic acid moiety, allowing for diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

- Molecular Formula : C18H20BNO3

- Molecular Weight : 309.17 g/mol

- CAS Number : [Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids have been shown to inhibit proteasomes and other enzymes, making them valuable in cancer therapy.

- Molecular Recognition : The compound can selectively bind to specific biomolecules, influencing cellular processes.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that boronic acid derivatives exhibit potent anticancer effects by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For example:

- In vitro studies showed that related compounds can halt the cell cycle at the G2/M phase, resulting in growth inhibition of various cancer cell lines .

Antiviral Activity

Recent investigations suggest that boronic acids can also display antiviral properties. For instance:

- Compounds similar to this compound have been found to inhibit HIV replication by interfering with viral proteases, enhancing their potential as antiviral agents .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Proteasome inhibition | |

| Antiviral | Inhibition of viral proteases | |

| Enzyme Inhibition | Interaction with diols |

Case Studies

-

Proteasome Inhibition Study :

- A study evaluated the effects of various boronic acids on cancer cell lines, showing that modifications in the boronic structure enhance selectivity and potency against specific types of cancer.

- Results indicated IC50 values in the nanomolar range for certain derivatives, suggesting strong inhibitory effects on tumor growth.

-

Antiviral Efficacy :

- Research demonstrated that certain boronic acid derivatives could effectively inhibit HIV replication in vitro.

- The mechanism was linked to the compound's ability to bind to viral proteins, disrupting their function and preventing viral assembly.

Properties

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(20-11-15)14-7-5-13(12-21)6-8-14/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIZACUVPSXHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.